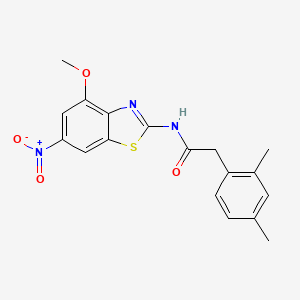

2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-10-4-5-12(11(2)6-10)7-16(22)19-18-20-17-14(25-3)8-13(21(23)24)9-15(17)26-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYDQORHWDPBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

Methoxylation: The nitrobenzothiazole is methoxylated using a methoxylating agent like dimethyl sulfate.

Acylation: The final step involves the acylation of the methoxylated nitrobenzothiazole with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide exhibit significant anticancer properties. A study conducted by demonstrated that similar compounds with benzothiazole structures showed promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE). A study highlighted that compounds with similar structural motifs effectively inhibited AChE, suggesting potential applications in treating Alzheimer's disease . The IC50 values reported for related compounds were significantly low, indicating strong enzyme inhibition.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several pathogens. For instance, derivatives have demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL . This suggests a potential role in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole-based acetamides and tested their anticancer efficacy. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

Another significant study focused on the neuroprotective potential of this compound against AChE. The research utilized molecular docking studies to elucidate the binding interactions between the compound and the enzyme. Results showed that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its strong inhibitory activity .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Effects on Activity: The 4-methoxy group in the target compound may enhance solubility compared to chloro or nitro substituents in analogues like 7i or alachlor. However, the nitro group at position 6 could improve electron-deficient character, favoring interactions with biological targets .

Thermal Stability: Nitro-substituted benzothiazoles (e.g., 7i) exhibit higher decomposition temperatures (~230–235°C) than non-nitro analogues, suggesting improved stability for pharmaceutical formulations .

Biological vs. Agrochemical Applications: Compounds with auxin-like activity (e.g., WH7) prioritize phenoxy or pyridinyl groups , whereas cholinesterase inhibitors (e.g., 7i) favor aromatic heterocycles like benzothiazoles . The target compound’s structure aligns more closely with medicinal applications.

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

The compound features a benzothiazole moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, the presence of the nitro group in the structure of this compound enhances its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group contributes to increased ROS production, leading to oxidative stress in target cells.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide?

Answer:

The synthesis typically involves coupling a substituted benzothiazole amine with an acetamide derivative. A general approach includes:

- Step 1: Nitration of 4-methoxy-1,3-benzothiazol-2-amine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at position 5.

- Step 2: Reacting the nitro-substituted benzothiazole with 2-(2,4-dimethylphenyl)acetyl chloride in anhydrous DMF or THF, using a base like triethylamine to facilitate nucleophilic acyl substitution .

- Key Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane eluent) and confirmed by LC-MS for intermediate purity .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign aromatic protons (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) and acetamide carbonyl (δ ~168–170 ppm).

- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups.

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement of the benzothiazole and acetamide moieties, critical for understanding reactivity .

Basic: How can researchers assess the compound’s preliminary biological activity?

Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based or colorimetric assays. For example, measure IC₅₀ values in antioxidant studies via DPPH radical scavenging .

- Cell-Based Studies: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to normal cells to assess selectivity .

- Positive Controls: Include known inhibitors (e.g., ascorbic acid for antioxidant assays) to validate experimental conditions .

Advanced: How can conflicting data on biological activity be resolved?

Answer:

- Dose-Response Curves: Ensure assays cover a wide concentration range (e.g., 0.1–100 µM) to avoid false negatives/positives.

- Assay Replicates: Perform triplicate runs with independent compound batches to rule out batch variability.

- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets, cross-referencing with experimental IC₅₀ values .

- Comparative Analysis: Benchmark results against structurally analogous compounds (e.g., nitro-substituted benzothiazoles) to identify trends in activity .

Advanced: What strategies optimize the reaction yield and purity?

Answer:

- Solvent Optimization: Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.

- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Purification: Use gradient flash chromatography (silica gel, hexane → ethyl acetate) or recrystallization from ethanol/water for high-purity isolates (>95%) .

- Quality Control: Implement HPLC-PDA (C18 column, acetonitrile/water mobile phase) to quantify impurities .

Advanced: How does the nitro group’s position influence the compound’s electronic properties?

Answer:

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density. The nitro group at position 6 withdraws electrons, stabilizing the benzothiazole ring and increasing electrophilicity at the acetamide carbonyl.

- Experimental Validation: Compare Hammett substituent constants (σ) for nitro vs. other groups (e.g., methoxy) via kinetic studies of hydrolysis rates .

- Impact on Bioactivity: Enhanced electrophilicity may improve binding to nucleophilic enzyme active sites .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Core Modifications: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the 2,4-dimethylphenyl or benzothiazole rings.

- Bioisosteric Replacement: Substitute the nitro group with a cyano or sulfonamide group to assess tolerance.

- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, molar refractivity) to bioactivity .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.